molecular formula C11H23NO B14643164 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine CAS No. 51805-99-3

2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine

Cat. No.: B14643164
CAS No.: 51805-99-3
M. Wt: 185.31 g/mol
InChI Key: HLNRSYPKQGPZNK-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-amino-2-methyl-1-propanol with 2,4,4-trimethylpentanal under acidic conditions. The reaction proceeds through the formation of an intermediate hemiaminal, which then cyclizes to form the oxazolidine ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as chiral magnesium phosphate can enhance the enantioselectivity of the reaction, producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxazolidinones

    Reduction: Amines and alcohols

    Substitution: Various substituted oxazolidines

Scientific Research Applications

2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine involves its interaction with various molecular targets. In biological systems, it can inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing bacterial growth. The compound’s ability to form stable complexes with metal ions also plays a role in its antimicrobial activity .

Comparison with Similar Compounds

  • 2,4,4-Trimethyl-1,3-oxazolidine
  • 3-Benzyl-1,3-oxazolidine
  • 4,4-Dimethyl-1,3-oxazolidin-2-one

Comparison: Compared to other oxazolidines, 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine is unique due to its pentyl substitution, which enhances its lipophilicity and stability. This makes it more suitable for applications requiring hydrophobic properties and increased resistance to degradation .

Properties

CAS No.

51805-99-3

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2,4,4-trimethyl-2-pentyl-1,3-oxazolidine

InChI

InChI=1S/C11H23NO/c1-5-6-7-8-11(4)12-10(2,3)9-13-11/h12H,5-9H2,1-4H3

InChI Key

HLNRSYPKQGPZNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(NC(CO1)(C)C)C

Origin of Product

United States

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